molecular formula C21H28N4O3S B2666229 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 899950-11-9

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2666229
CAS No.: 899950-11-9
M. Wt: 416.54
InChI Key: CAJXPZHLDSUYHF-UHFFFAOYSA-N
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Description

The compound "2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide" is a structurally complex molecule featuring a hexahydroquinazolinone core substituted with a dimethylaminoethyl group, a thioether linkage, and an N-(3-methoxyphenyl)acetamide moiety. Its synthesis likely involves multi-step reactions, including cyclization, thioether formation, and amide coupling, analogous to methods described for related acetamide derivatives .

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-24(2)11-12-25-18-10-5-4-9-17(18)20(23-21(25)27)29-14-19(26)22-15-7-6-8-16(13-15)28-3/h6-8,13H,4-5,9-12,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJXPZHLDSUYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule known for its diverse biological activities. With a molecular formula of C22H27N5O2SC_{22}H_{27}N_{5}O_{2}S and a molecular weight of approximately 457.6 g/mol, this compound features a quinazoline core structure that is prevalent in various pharmacologically active compounds.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Quinazoline core : Known for its role in various kinase inhibitors.
  • Dimethylamino group : Suggests potential interactions with biological targets.
  • Thioether linkage : May participate in nucleophilic substitution reactions.
  • Methoxyphenyl acetamide : Enhances lipophilicity and potential receptor interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Kinase Inhibition : The quinazolinone core is associated with inhibition of various kinases, which play critical roles in cell signaling and cancer progression. For instance, derivatives have shown activity against c-Kit/VEGFR-2 kinases.
  • Antimicrobial Properties : Some studies have reported that quinazoline derivatives exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Cytotoxicity : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential use in oncology .

Case Studies

  • Kinase Inhibition Study :
    • A study demonstrated that quinazoline derivatives could selectively inhibit certain kinases involved in tumor growth. The compound's structural features were linked to enhanced binding affinity to the ATP-binding site of kinases .
  • Antimicrobial Efficacy :
    • In vitro testing showed that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.073 mg/ml to 0.125 mg/ml against various bacterial strains .
  • Anti-inflammatory Activity :
    • The anti-inflammatory potential was assessed through assays measuring cytokine production in response to inflammatory stimuli. Results indicated a dose-dependent reduction in pro-inflammatory cytokines .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
Kinase InhibitionSelective inhibition of c-Kit/VEGFR-2
AntimicrobialMICs of 0.073 - 0.125 mg/ml
Anti-inflammatoryReduced cytokine production
CytotoxicitySignificant effects on cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of bioactive molecules:

Compound Class Key Structural Features Biological Activity Key Differences
N-Substituted Acetamides Arylacetamide backbone with varied substituents (e.g., dichlorophenyl, thiazolyl) Antimicrobial, anticonvulsant Lacks the hexahydroquinazolinone core and dimethylaminoethyl side chain .
Thiazolidinedione Derivatives 2,4-Dioxothiazolidin-5-ylidene and methoxyphenoxy groups Hypoglycemic (PPAR-γ agonism) Absence of the thioether linkage and hexahydroquinazolinone system .
Hexahydroquinazolinones Cyclic amidine or thioamide structures Anticonvulsant, kinase inhibition Missing the 3-methoxyphenylacetamide and dimethylaminoethyl substituents .

Pharmacological Potential

While direct activity data for the target compound are absent in the provided evidence, structurally related compounds exhibit:

  • Anticonvulsant Activity : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide showed efficacy in seizure models via GABAergic modulation .
  • Hypoglycemic Effects : Thiazolidinedione-acetamide hybrids demonstrated PPAR-γ agonist activity, reducing blood glucose in murine models .
  • Antimicrobial Properties : N-(1,3-thiazol-2-yl)acetamides displayed moderate antibacterial activity, attributed to hydrogen-bonding interactions .

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